REACTION_CXSMILES
|
[CH2:1](Br)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[OH-].[K+].Cl.[Cl:11][C:12]1[CH:13]=[C:14]([CH:18]=[CH:19][C:20]=1[OH:21])[C:15]([OH:17])=[O:16]>C(O)C>[Cl:11][C:12]1[CH:13]=[C:14]([CH:18]=[CH:19][C:20]=1[O:21][CH2:1][CH2:2][CH2:3][CH2:4][CH2:5][CH3:6])[C:15]([OH:17])=[O:16] |f:1.2|
|
Name
|
|
Quantity
|
3.3 g
|
Type
|
reactant
|
Smiles
|
C(CCCCC)Br
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.73 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C(=O)O)C=CC1O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture heated under reflux conditions for 10 hours
|
Duration
|
10 h
|
Type
|
TEMPERATURE
|
Details
|
Following reflux
|
Type
|
TEMPERATURE
|
Details
|
the mixture refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
crystalization
|
Type
|
WASH
|
Details
|
The crystals were washed with water
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C(=O)O)C=CC1OCCCCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |